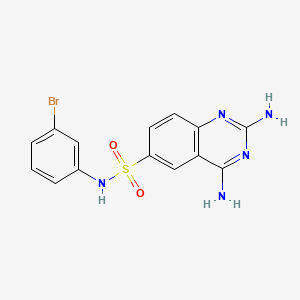
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce the amino groups at the 2 and 4 positions.
Sulfonation: The sulfonic acid group can be introduced via sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Bromophenyl Amide Formation: The final step involves coupling the bromophenyl group with the quinazoline core, possibly through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of nitro-quinazoline derivatives.
Reduction: Formation of phenyl-quinazoline derivatives.
Substitution: Formation of hydroxyl or amino-quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its quinazoline core, which is known for various pharmacological activities.
Mechanism of Action
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-quinazoline: Lacks the sulfonic acid and bromophenyl groups.
6-Sulfonic acid-quinazoline: Lacks the amino and bromophenyl groups.
3-Bromo-phenyl-quinazoline: Lacks the amino and sulfonic acid groups.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is unique due to the combination of functional groups it possesses. The presence of both amino and sulfonic acid groups, along with the bromophenyl moiety, provides a unique chemical profile that can lead to distinct biological and chemical properties.
Properties
CAS No. |
92184-45-7 |
|---|---|
Molecular Formula |
C14H12BrN5O2S |
Molecular Weight |
394.25 g/mol |
IUPAC Name |
2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H12BrN5O2S/c15-8-2-1-3-9(6-8)20-23(21,22)10-4-5-12-11(7-10)13(16)19-14(17)18-12/h1-7,20H,(H4,16,17,18,19) |
InChI Key |
QTSNXDQKDYBOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















